molecular formula C6H5ClN4 B1267381 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile CAS No. 54632-08-5

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile

Cat. No.: B1267381
CAS No.: 54632-08-5
M. Wt: 168.58 g/mol
InChI Key: NDADGNJBYZIATE-UHFFFAOYSA-N
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Description

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H5ClN4 It is a member of the pyrazine family, characterized by a pyrazine ring substituted with amino, chloro, methyl, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 3-amino-5-chloro-6-methylpyrazine with a nitrile group donor. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-nitro-5-chloro-6-methylpyrazine-2-carbonitrile.

    Reduction: Formation of 3-amino-5-chloro-6-methylpyrazine-2-amine.

    Substitution: Formation of 3-amino-5-hydroxy-6-methylpyrazine-2-carbonitrile or 3-amino-5-alkyl-6-methylpyrazine-2-carbonitrile.

Scientific Research Applications

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like amino and nitrile allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-chloropyrazine-2-carbonitrile
  • 3-Amino-6-methylpyrazine-2-carbonitrile
  • 5-Chloro-6-methylpyrazine-2-carbonitrile

Uniqueness

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and amino groups on the pyrazine ring allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDADGNJBYZIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312308
Record name 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
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Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54632-08-5
Record name NSC252106
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Record name 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
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Record name 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
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Record name 3-Amino-5-chloro-6-methyl-2-pyrazinecarbonitrile
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